molecular formula C41H78O6 B13417170 1,3-Didodecanoyl-2-tetradecanoyl-glycerol

1,3-Didodecanoyl-2-tetradecanoyl-glycerol

Cat. No.: B13417170
M. Wt: 667.1 g/mol
InChI Key: BCDYJLJKDFUANG-UHFFFAOYSA-N
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Description

2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is a complex organic compound belonging to the class of triacylglycerols It is characterized by the presence of long-chain fatty acid esters, specifically tetradecanoic acid (myristic acid) and dodecanoic acid (lauric acid), attached to a propane-1,3-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of propane-1,3-diol with tetradecanoic acid and dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, chromic acid, acidic medium.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: Propane-1,3-diol, tetradecanoic acid, dodecanoic acid.

    Oxidation: Carboxylic acids derived from the fatty acid esters.

    Reduction: Alcohols derived from the ester groups.

Scientific Research Applications

2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it suitable for investigating the behavior of long-chain fatty acid esters.

    Biology: The compound is studied for its potential role in biological membranes and lipid metabolism. It can be used to explore the interactions between lipids and proteins in cell membranes.

    Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle. The compound’s ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties. Additionally, it is explored for its potential use in biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long-chain fatty acid esters can interact with membrane proteins, potentially modulating their activity. Additionally, the compound’s ester bonds can be hydrolyzed by lipases, releasing free fatty acids that can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains (decanoic acid and octanoic acid).

    3-(Tetradecanoyloxy)propane-1,2-diyl diacetate: Similar structure but with acetate groups instead of dodecanoic acid.

    Propane-1,2,3-triyl tridodecanoate: Similar structure but with three dodecanoic acid esters.

Uniqueness

2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is unique due to its combination of tetradecanoic acid and dodecanoic acid esters. This specific arrangement provides distinct physicochemical properties, such as melting point and solubility, which can be tailored for specific applications in research and industry.

Properties

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

1,3-di(dodecanoyloxy)propan-2-yl tetradecanoate

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-21-17-14-11-8-5-2)37-46-40(43)34-31-28-25-22-18-15-12-9-6-3/h38H,4-37H2,1-3H3

InChI Key

BCDYJLJKDFUANG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC

Origin of Product

United States

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